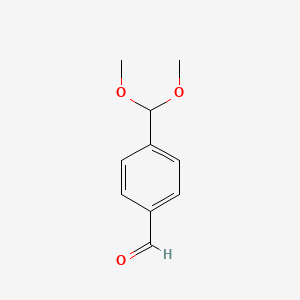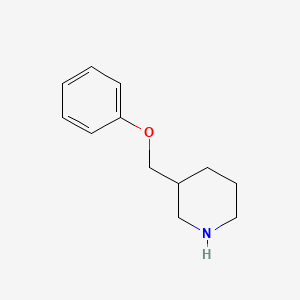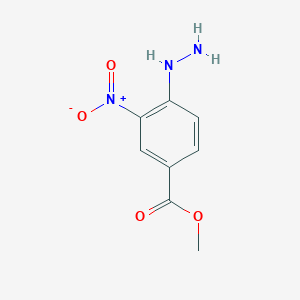![molecular formula C7H13N B1610898 3-Azabiciclo[3.2.1]octano CAS No. 279-82-3](/img/structure/B1610898.png)
3-Azabiciclo[3.2.1]octano
Descripción general
Descripción
3-Azabicyclo[3.2.1]octane, also known as ABCO, is a heterocyclic compound containing three carbon atoms and one nitrogen atom. It is an important building block for the synthesis of organic molecules and has been used in various scientific research applications. It is also a versatile starting material for the synthesis of other organic molecules. ABCO has a wide range of applications in the fields of medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 3-Azabiciclo[3.2.1]octanos son heterociclos que contienen nitrógeno con un potencial significativo en el campo del descubrimiento de fármacos . Su estructura única los convierte en un intermediario sintético clave en varias síntesis totales .
Síntesis de alcaloides tipo citisina
El interés de la comunidad científica en este núcleo se ha disparado desde 2014 después de que el grupo de Massiot informara sobre una serie de alcaloides tipo citisina estructuralmente relacionados de las raíces y tallos de Ormosia hosier . Esta planta se emplea en la medicina tradicional china a base de hierbas .
Síntesis de compuestos quirales
El sistema 2-Azabiciclo[3.2.1]octano es quiral y, a menos que se construya a partir de precursores enantioméricamente puros, a menudo está presente como una mezcla de dos enantiómeros . Esta propiedad lo convierte en una herramienta valiosa en la síntesis de compuestos quirales .
Síntesis de alcaloides tropánicos
El andamiaje 8-azabiciclo[3.2.1]octano es el núcleo central de la familia de alcaloides tropánicos . Estos alcaloides exhiben una amplia gama de actividades biológicas interesantes . Como resultado, la investigación dirigida a la preparación de esta estructura básica de manera estereoselectiva ha llamado la atención de muchos grupos de investigación en todo el mundo .
Síntesis orgánica
El clorhidrato de 8-Oxa-3-azabiciclo[3.2.1]octano se emplea como una materia prima importante y un intermedio utilizado en la síntesis orgánica .
Producción agroquímica
Este compuesto también se utiliza como materia prima e intermedio en la producción de agroquímicos .
Producción farmacéutica
En la industria farmacéutica, el clorhidrato de 8-Oxa-3-azabiciclo[3.2.1]octano se utiliza como materia prima e intermedio .
Producción de colorantes
Por último, este compuesto se utiliza en el campo de los colorantes como materia prima e intermedio .
Mecanismo De Acción
Target of Action
3-Azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle The specific targets of 3-Azabicyclo[32Similar compounds, such as 2-azabicyclo[321]octane, have been noted for their significant potential in the field of drug discovery .
Mode of Action
The mode of action of 3-Azabicyclo[32It’s worth noting that compounds with similar structures have been applied as key synthetic intermediates in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[32The 2-azabicyclo[321]octane system, a similar compound, has gained significant interest due to its synthetic and pharmacological potential .
Result of Action
The specific molecular and cellular effects of 3-Azabicyclo[32Compounds with similar structures have shown potential in the field of drug discovery .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[32It’s worth noting that the chiral nature of similar compounds, such as 2-azabicyclo[321]octane, often results in the presence of a mixture of two enantiomers unless constructed from enantiomerically pure precursors .
Análisis Bioquímico
Biochemical Properties
3-Azabicyclo[3.2.1]octane has significant potential in the field of drug discovery . Its unique structure can make it a challenging scaffold to acquire . It has been applied as a key synthetic intermediate in several total syntheses . Specific enzymes, proteins, and other biomolecules that 3-Azabicyclo[3.2.1]octane interacts with are not mentioned in the available literature.
Molecular Mechanism
The assembly of the 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.
Propiedades
IUPAC Name |
3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQNJRRDTPULTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487422 | |
| Record name | 3-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-82-3 | |
| Record name | 3-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Azabicyclo[3.2.1]octane?
A1: The molecular formula of 3-Azabicyclo[3.2.1]octane is C7H13N, and its molecular weight is 111.18 g/mol.
Q2: What spectroscopic techniques are useful for characterizing 3-Azabicyclo[3.2.1]octane derivatives?
A2: 1H NMR and 13C NMR spectroscopy are frequently employed to elucidate the structure and conformation of 3-Azabicyclo[3.2.1]octane derivatives. [, ] Additionally, mass spectrometry provides valuable information for structural analysis. [, ]
Q3: Are there efficient synthetic routes to access enantiomerically pure 3-Azabicyclo[3.2.1]octane derivatives?
A3: Yes, researchers have developed efficient asymmetric syntheses of various 3-Azabicyclo[3.2.1]octane derivatives. For instance, optically pure 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids have been prepared using (R)-1-phenylethylamine as a chiral auxiliary. [] Additionally, lipase-catalyzed kinetic resolution allows the preparation of enantiopure azabicyclic exo β-amino acids. []
Q4: Can the 3-Azabicyclo[3.2.1]octane scaffold be incorporated into more complex structures?
A4: Yes, this scaffold is amenable to further functionalization. For example, researchers have synthesized pincer CNN palladium complexes incorporating the 3-azabicyclo[3.2.1]octane moiety. [, ]
Q5: What are the preferred conformations of 3-Azabicyclo[3.2.1]octane derivatives in solution?
A5: NMR studies reveal that in solution, 3-Azabicyclo[3.2.1]octane derivatives often adopt a conformation where the cyclopentane ring resembles an envelope and the piperidine ring adopts a distorted chair conformation. The N-substituent generally occupies an equatorial position relative to the piperidine ring. [, ]
Q6: Have computational methods been applied to study 3-Azabicyclo[3.2.1]octane derivatives?
A6: Yes, density functional theory (DFT) calculations have been utilized to investigate the conformational preferences of these molecules. [] Computational analysis can provide insights into the relative stability of different conformers and their structural resemblance to flexible templates like 1,3-diaminopropane. []
Q7: What types of biological activity have been associated with 3-Azabicyclo[3.2.1]octane derivatives?
A7: This scaffold has demonstrated potential in various biological contexts. For instance, certain derivatives exhibit activity as dopamine uptake inhibitors, suggesting potential applications in treating cocaine abuse. [] Others have been investigated for their interactions with GABA receptors. [] Furthermore, some derivatives display cholinergic activity. []
Q8: How do structural modifications influence the biological activity of 3-Azabicyclo[3.2.1]octane derivatives?
A8: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features influence the potency, selectivity, and overall activity profile of these compounds. For example, the nature and orientation of substituents at the C-8 position significantly impact the binding affinity of isotropane analogs to dopamine and serotonin transporters. [] Similarly, the type of N-substituent and its stereochemistry can profoundly influence the pharmacological activity of 3-Azabicyclo[3.2.1]octane-based analgesics. []
Q9: What are some potential applications of 3-Azabicyclo[3.2.1]octane derivatives beyond medicinal chemistry?
A9: The unique structural features and reactivity of this scaffold make it attractive for diverse applications. For example, the presence of a nitrogen atom within the bicyclic framework allows for the synthesis of chiral ligands for asymmetric catalysis. [, ] Additionally, these compounds hold promise as building blocks for the development of novel materials and supramolecular assemblies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(2-Methoxyethoxy)pyridin-3-yl]methanol](/img/structure/B1610815.png)
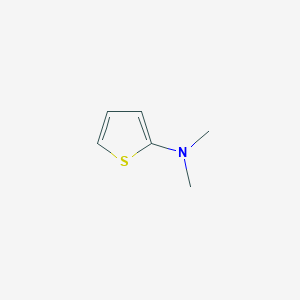
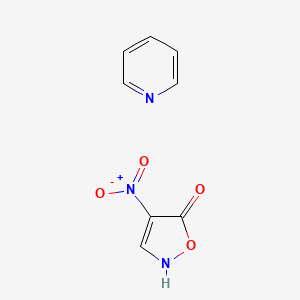
![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)




